

# A Technical Guide to the Spectroscopic Analysis of Hexadecanenitrile

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## Compound of Interest

Compound Name: *Hexadecanenitrile*

Cat. No.: *B1595508*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Hexadecanenitrile** (also known as Palmitonitrile), a long-chain fatty nitrile. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols. This information is crucial for the identification, characterization, and quality control of **Hexadecanenitrile** in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Hexadecanenitrile**. Note that the NMR data are predicted based on established principles of spectroscopy, as high-resolution, fully assigned spectra for this compound are not readily available in public databases. This is common for simple long-chain aliphatic molecules due to significant signal overlap.

### 1.1. $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

- Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ , Reference: TMS at 0.00 ppm)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 2.32	Triplet (t)	2H	-CH <sub>2</sub> -CN ( $\alpha$ -protons)
~ 1.65	Quintet (p)	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CN ( $\beta$ -protons)
~ 1.25	Multiplet (m)	24H	-(CH <sub>2</sub> ) <sub>12</sub> - (bulk methylene protons)
~ 0.88	Triplet (t)	3H	CH <sub>3</sub> - (terminal methyl protons)

### 1.2. $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

- Predicted  $^{13}\text{C}$  NMR Data (Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm)

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 119.8	-CN (Nitrile Carbon)
~ 31.9	-(CH <sub>2</sub> ) <sub>n</sub> - (Methylene carbons near the end of the chain)
~ 29.7 - 29.1	-(CH <sub>2</sub> ) <sub>n</sub> - (Bulk methylene carbons)
~ 25.4	-CH <sub>2</sub> -CH <sub>2</sub> -CN ( $\beta$ -carbon)
~ 22.7	CH <sub>3</sub> -CH <sub>2</sub> -
~ 17.2	-CH <sub>2</sub> -CN ( $\alpha$ -carbon)
~ 14.1	CH <sub>3</sub> - (Terminal methyl carbon)

### 1.3. Infrared (IR) Spectroscopy

- Key IR Absorption Bands (Liquid Film)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2925	Strong	C-H Asymmetric Stretch (CH <sub>2</sub> )
2855	Strong	C-H Symmetric Stretch (CH <sub>2</sub> )
2247	Strong, Sharp	C≡N Stretch (Nitrile)
1465	Medium	C-H Bend (Scissoring, CH <sub>2</sub> )
722	Weak	C-H Bend (Rocking, -(CH <sub>2</sub> ) <sub>n</sub> - where n > 4)

#### 1.4. Mass Spectrometry (MS)

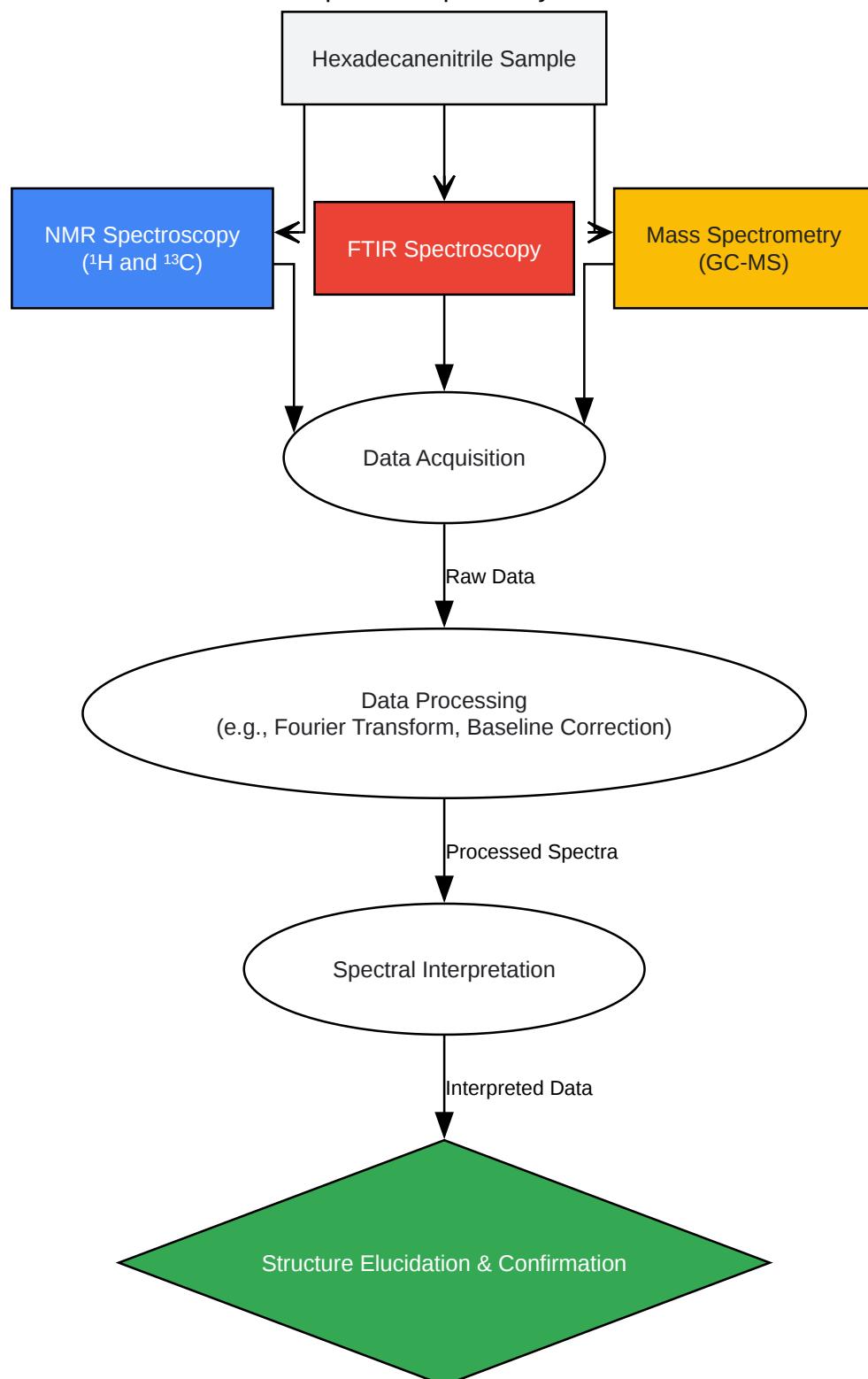
- Electron Ionization Mass Spectrometry (EI-MS) Data

m/z	Relative Intensity	Assignment
237	Low	[M] <sup>+</sup> (Molecular Ion)
222	Low	[M-CH <sub>3</sub> ] <sup>+</sup>
194	Low	[M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
55	High	Alkyl fragments
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> , often characteristic of long-chain nitriles via McLafferty rearrangement

## Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **Hexadecanenitrile**.

## General Workflow for Spectroscopic Analysis of Hexadecanenitrile

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